

# Molecular structure and stereochemistry of (R)-(-)-2-Octanol

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An In-depth Technical Guide to the Molecular Structure and Stereochemistry of **(R)-(-)-2-Octanol** 

#### **Abstract**

**(R)-(-)-2-Octanol** is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and as a key component in the fragrance and flavor industries. Its specific stereoconfiguration dictates its unique chemical and biological properties, including its distinct odor profile and its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, physicochemical properties, and spectroscopic signature of **(R)-(-)-2-Octanol**. Detailed experimental protocols for its enantiomeric resolution and analytical characterization are presented, alongside a discussion of its known biological activities and proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

## **Molecular Structure and Stereochemistry**

(R)-(-)-2-Octanol is an organic compound and a fatty alcohol.[1][2] The molecule consists of an eight-carbon chain with a hydroxyl (-OH) group located on the second carbon atom. This second carbon is a chiral center, giving rise to two possible enantiomers: (R)-2-Octanol and (S)-2-Octanol.



The designation (R) comes from the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents around the chiral carbon (C2) are ranked by atomic number. For 2-octanol, the priority is:  $-OH > -CH_2(CH_2)_4CH_3 > -CH_3 > -H$ . With the lowest priority group (H) pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the "(R)" configuration.

The (-) sign, or the prefix levo-, indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise).[3] It is an enantiomer of (S)-(+)-2-octanol.

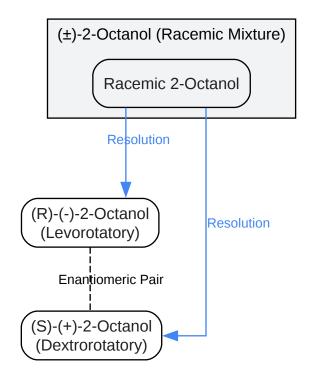
• IUPAC Name: (2R)-octan-2-ol[4]

• CAS Number: 5978-70-1[3]

• Molecular Formula: C<sub>8</sub>H<sub>18</sub>O[4]

Canonical SMILES: CCCCCC--INVALID-LINK--O[4]

• InChikey: SJWFXCIHNDVPSH-MRVPVSSYSA-N[4]





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**Figure 1:** Stereochemical relationship of 2-Octanol enantiomers.

## **Physicochemical Properties**

**(R)-(-)-2-Octanol** is a colorless, oily liquid with a characteristic odor described as creamy, cucumber-like, fatty, and sour.[5][6] It is poorly soluble in water but soluble in most organic solvents.[2] A summary of its key quantitative properties is provided in Table 1.

Property	Value	Reference(s)
Molecular Weight	130.23 g/mol	[4]
Appearance	Colorless liquid	[4]
Density	0.820 g/mL at 20 °C	[7]
Boiling Point	175 °C (at 760 Torr)	[7]
77 °C (at 10 Torr)	[8]	
Melting Point	-38 °C	[2]
Flash Point	76 °C (168.8 °F) - closed cup	[7]
Water Solubility	1.12 g/L	[2]
Refractive Index (n <sup>20</sup> /D)	1.426	[7]
Specific Rotation ( $[\alpha]^{17}/D$ )	-9.5° (neat)	[7]
logP (Octanol/Water)	2.9	[4]

Table 1: Physicochemical Properties of (R)-(-)-2-Octanol.

# **Spectroscopic Analysis**

Spectroscopic methods are essential for the structural elucidation and confirmation of **(R)-(-)-2-Octanol**.

 Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum shows characteristic signals for the protons in different chemical environments. The proton on the







carbon bearing the hydroxyl group (H-2) is deshielded and appears around 3.8 ppm. The <sup>13</sup>C NMR spectrum shows a distinct signal for the carbon attached to the hydroxyl group (C-2) in the 60-70 ppm range.[1][8]

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption band characteristic of the O-H stretching vibration of an alcohol, typically found in the 3300-3400 cm<sup>-1</sup> region.[9] A strong C-O stretch is also observed around 1000-1100 cm<sup>-1</sup>.[9]
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, alcohols often undergo fragmentation through alpha-cleavage and dehydration.[9] The mass spectrum of 2octanol shows characteristic fragment ions.



Spectroscopy	Key Features / Chemical Shifts (δ)	Reference(s)
¹H NMR (CDCl₃)	~3.8 ppm (m, 1H, CH-OH)	[8]
~1.4 ppm (m, 2H, CH <sub>2</sub> )	[8]	
~1.2-1.3 ppm (m, 8H, 4xCH <sub>2</sub> )	[8]	_
~1.15 ppm (d, 3H, CH <sub>3</sub> -C2)	[8]	_
~0.9 ppm (t, 3H, CH₃-C8)	[8]	_
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	~68.2 ppm (C2)	[10]
~39.4 ppm (C3)	[10]	
~31.9 ppm (C6)	[10]	_
~29.4 ppm (C5)	[10]	_
~25.8 ppm (C4)	[10]	_
~23.4 ppm (C1)	[10]	_
~22.7 ppm (C7)	[10]	_
~14.1 ppm (C8)	[10]	_
IR Spectroscopy	~3350 cm <sup>-1</sup> (O-H stretch, broad)	[9]
~2930 cm <sup>-1</sup> (C-H stretch, aliphatic)	[9]	
~1110 cm <sup>-1</sup> (C-O stretch)	[9]	
Mass Spectrometry	Molecular Ion (M+) at m/z =	[11]
Base peak at m/z = 45	[11]	

Table 2: Key Spectroscopic Data for (R)-(-)-2-Octanol.



# **Synthesis and Enantiomeric Resolution**

Racemic 2-octanol is produced commercially through the base-catalyzed breakdown of ricinoleic acid, which is derived from castor oil.[12] The production of enantiomerically pure (R)-(-)-2-Octanol requires a subsequent resolution step or an asymmetric synthesis approach.

The most effective method for separating the enantiomers of 2-octanol is enzymatic kinetic resolution.[13] This technique relies on the differential reaction rate of the two enantiomers with a substrate in the presence of a chiral catalyst, typically a lipase.[7] In the case of 2-octanol, lipases can selectively acylate one enantiomer at a much faster rate than the other. For instance, using Pseudomonas fluorescence lipase (PFL) with vinyl acetate as an acyl donor, the (R)-enantiomer is preferentially acylated, leaving the unreacted (S)-enantiomer in high enantiomeric excess.[7] The resulting ester and the unreacted alcohol can then be separated by standard chromatographic methods.

# Experimental Protocols Protocol for Enzymatic Kinetic Resolution of (±)-2Octanol

This protocol is based on established lipase-catalyzed transesterification methods for secondary alcohols.[4][7]

- Materials:
  - Racemic (±)-2-Octanol
  - Immobilized Lipase B from Candida antarctica (Novozym® 435) or Pseudomonas sp. Lipase (PSL)
  - Acyl Donor (e.g., Vinyl Acetate, 3 equivalents)
  - Anhydrous organic solvent (e.g., Hexane or Toluene)
  - Reaction vessel (sealed vial or flask)
  - Orbital shaker or magnetic stirrer with temperature control

### Foundational & Exploratory

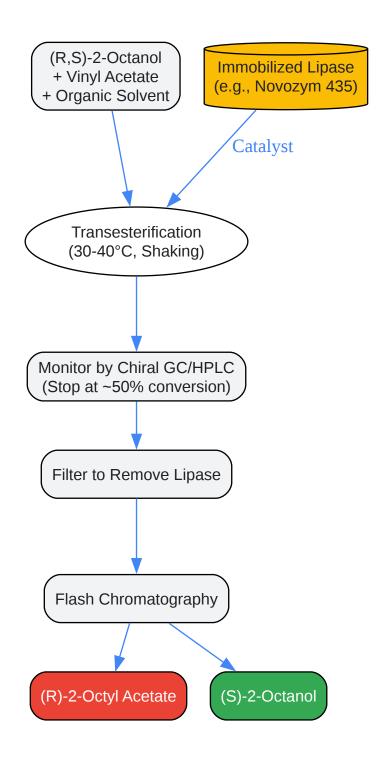




#### • Procedure:

- 1. Dissolve a known quantity of racemic 2-octanol (1 mmol) in the anhydrous organic solvent (e.g., 10 mL of hexane) in the reaction vessel.
- 2. Add the acyl donor, vinyl acetate (3 mmol), to the solution.
- 3. Add the immobilized lipase (typically 10-20 mg of enzyme per mmol of substrate).
- 4. Seal the vessel and place it in an orbital shaker set to 200 rpm and maintain the temperature at 30-40 °C.
- 5. Monitor the reaction progress by periodically taking small aliquots. The samples should be filtered to remove the enzyme and then analyzed by chiral Gas Chromatography (GC) or HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
- 6. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the remaining alcohol and the newly formed ester.[4]
- 7. Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
- 8. The filtrate, containing the (R)-2-octyl acetate and unreacted (S)-2-octanol, is concentrated under reduced pressure.
- 9. The ester and the unreacted alcohol are separated using flash column chromatography on silica gel.





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**Figure 2:** Workflow for enzymatic kinetic resolution of 2-Octanol.

# **Protocol for Determining Enantiomeric Excess by HPLC**



This protocol describes the indirect method, where the enantiomers are derivatized to form diastereomers, which can then be separated on a standard achiral HPLC column.[14]

#### Materials:

- Sample containing 2-octanol
- Enantiomerically pure Chiral Derivatizing Agent (CDA), e.g., (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) or another suitable agent.[14]
   [15]
- Anhydrous solvent (e.g., Dichloromethane)
- Tertiary amine base (e.g., Pyridine or Triethylamine)
- HPLC system with a UV or fluorescence detector
- Standard reverse-phase C18 column

#### • Procedure:

- Derivatization: a. Dissolve a small amount of the 2-octanol sample (~1 mg) in 0.5 mL of anhydrous dichloromethane in a clean, dry vial. b. Add a small amount of pyridine (~5 μL).
   c. Add a slight excess (~1.2 equivalents) of the chiral derivatizing agent (e.g., Mosher's acid chloride). d. Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours or until complete. e. Quench the reaction by adding a small amount of water or methanol.
- 2. HPLC Analysis: a. Dilute the reaction mixture with the mobile phase. b. Inject the sample onto the reverse-phase C18 column. c. Elute the diastereomers using an appropriate mobile phase (e.g., a mixture of acetonitrile and water). d. The two diastereomers ((R)-alcohol-(R)-CDA and (S)-alcohol-(R)-CDA) will have different retention times and will appear as two separate peaks in the chromatogram. e. The enantiomeric excess (e.e.) is calculated from the integrated areas of the two peaks using the formula: e.e. (%) = |(Area1 Area2) / (Area1 + Area2)| \* 100.

## **Biological Activity and Mechanism of Action**





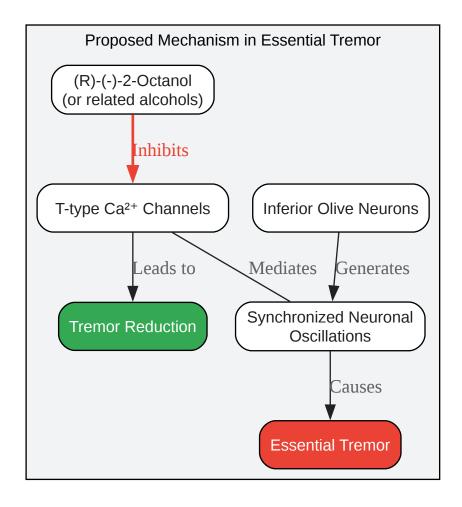


While **(R)-(-)-2-Octanol** is primarily used in the flavor and fragrance industry, related long-chain alcohols have demonstrated significant neurological effects. Notably, 1-octanol has been investigated as a treatment for Essential Tremor (ET).[2][11]

The proposed mechanism of action involves the modulation of ion channels within the central nervous system.[16] Studies in animal models suggest that octanol suppresses tremor by inhibiting T-type calcium channels located on neurons in the inferior olive region of the brainstem.[2] The rhythmic, synchronized firing of these neurons is thought to be a key driver of the oscillations that cause tremors. By blocking these channels, octanol dampens the neuronal oscillations, leading to a reduction in tremor amplitude.[2][16]

Furthermore, pharmacokinetic studies indicate that 1-octanol may act as a prodrug, being rapidly metabolized in the body to octanoic acid (OA), which is believed to be the primary active metabolite responsible for tremor suppression.[5][17] Given the structural similarity, it is plausible that 2-octanol could exert similar effects, although specific research on the (R)-enantiomer for this application is less developed. Additionally, research has shown that octanol can reverse some of the neurotoxic effects of ethanol by interfering with the L1 cell adhesion molecule, suggesting other potential roles in modulating neural cell interactions.[9]





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Figure 3: Proposed mechanism of action for long-chain alcohols in Essential Tremor.

#### **Conclusion**

(R)-(-)-2-Octanol is a well-characterized chiral molecule with defined stereochemistry and distinct physicochemical properties. Its importance extends from its application as a fragrance component to its use as a chiral building block in complex organic synthesis. The reliable methods for its enantiomeric resolution, particularly enzymatic kinetic resolution, allow for the production of highly pure material. Spectroscopic techniques provide a clear fingerprint for its identification and quality control. Emerging research into the neurological effects of related long-chain alcohols suggests potential, yet-to-be-explored, therapeutic applications for (R)-(-)-2-Octanol, warranting further investigation into its specific biological mechanisms.



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